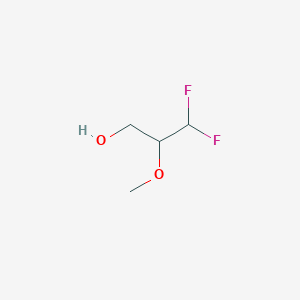![molecular formula C9H17N3O5 B13126411 (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid is a dipeptide composed of two amino acids: lysine and aspartic acid. This compound is of significant interest in the fields of biochemistry and molecular biology due to its role in protein synthesis and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid typically involves the coupling of lysine and aspartic acid. This can be achieved through various peptide synthesis methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The reaction conditions often involve the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and protecting groups to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of deprotection and coupling, followed by purification methods such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Carbodiimides (e.g., DCC, EDC) for amide bond formation, often in the presence of catalysts like N-hydroxysuccinimide (NHS).
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides, esters.
科学的研究の応用
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Plays a role in protein synthesis and can be used to study enzyme-substrate interactions.
Medicine: Potential therapeutic applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
作用機序
The mechanism of action of (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes involved in peptide bond formation, influencing various biochemical pathways. Its molecular structure allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]butanoic acid: Similar structure but with a shorter carbon chain.
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]hexanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid is unique due to its specific combination of lysine and aspartic acid, which imparts distinct chemical and biological properties. Its ability to form stable peptide bonds and participate in various biochemical reactions makes it a valuable compound in research and industrial applications.
特性
分子式 |
C9H17N3O5 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C9H17N3O5/c10-5(8(14)15)2-1-3-12-7(13)4-6(11)9(16)17/h5-6H,1-4,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t5-,6-/m0/s1 |
InChIキー |
BUNXTVRSILMUMS-WDSKDSINSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)C[C@@H](C(=O)O)N |
正規SMILES |
C(CC(C(=O)O)N)CNC(=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)




![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)





